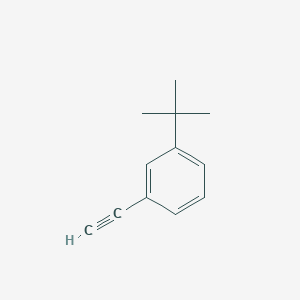
1-(tert-Butyl)-3-éthynylbenzène
Vue d'ensemble
Description
1-(tert-Butyl)-3-ethynylbenzene is an organic compound characterized by the presence of a tert-butyl group and an ethynyl group attached to a benzene ring
Applications De Recherche Scientifique
1-(tert-Butyl)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
- The primary target of 1-(tert-Butyl)-3-ethynylbenzene is carbonyl reductase [NADPH] in humans . Carbonyl reductases are enzymes involved in the reduction of carbonyl compounds, and their inhibition can lead to specific effects within the cellular environment.
Target of Action
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butyl)-3-ethynylbenzene may involve continuous flow processes to enhance efficiency and scalability. The use of flow reactors allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(tert-butyl)benzaldehyde or 3-(tert-butyl)benzoic acid.
Reduction: Formation of 1-(tert-butyl)-3-ethylbenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-(tert-Butyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-(tert-Butyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness: 1-(tert-Butyl)-3-ethynylbenzene is unique due to the combination of the tert-butyl and ethynyl groups on the benzene ring, which imparts distinct reactivity and properties. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-tert-butyl-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-7-6-8-11(9-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVJICPWLXLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














